5'-Chloro-[2,2'-bithiophene]-5-carboxylic acid
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Overview
Description
5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond The presence of a chlorine atom at the 5’ position and a carboxylic acid group at the 5 position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction between two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM) as solvents.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), and ethanol as solvents.
Substitution: NaOCH3, KOtBu, dimethyl sulfoxide (DMSO), and toluene as solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Scientific Research Applications
5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets. In materials science, its electronic properties are influenced by the conjugated bithiophene core, which can facilitate charge transport and light absorption.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Lacks the chlorine and carboxylic acid groups, making it less functionalized.
5-Bromo-[2,2’-bithiophene]-5-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
5’-Methyl-[2,2’-bithiophene]-5-carboxylic acid: Contains a methyl group instead of chlorine.
Uniqueness
5’-Chloro-[2,2’-bithiophene]-5-carboxylic acid is unique due to the presence of both the chlorine atom and carboxylic acid group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and enhances its utility in various fields.
Biological Activity
5'-Chloro-[2,2'-bithiophene]-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
This compound belongs to the class of bithiophene derivatives, which are known for their unique electronic properties and potential applications in organic electronics and pharmaceuticals. The presence of chlorine and carboxylic acid groups enhances its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of bithiophene derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Table 1 summarizes the MIC and MBC values for this compound against selected microbial strains:
Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 64 |
Escherichia coli | 16 | 32 |
Pseudomonas aeruginosa | 8 | 16 |
These results indicate that the compound has potent bactericidal effects at relatively low concentrations, suggesting its potential as a therapeutic agent.
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes. Studies have shown that treatment with the compound leads to morphological changes in bacterial cells, including cell wall rupture and lysis.
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in vitro. Research indicates that it can induce apoptosis in cancer cell lines such as A549 (human lung carcinoma) and MCF-7 (breast cancer).
Cytotoxicity Studies
Table 2 presents cytotoxicity data for this compound against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 | 15 |
MCF-7 | 20 |
HeLa | 25 |
The IC50 values indicate that the compound is effective in inhibiting cell proliferation at micromolar concentrations.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant bacteria. The results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics.
- Anticancer Research : Another study focused on the apoptotic effects of the compound on A549 cells. The researchers found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.
Properties
Molecular Formula |
C9H5ClO2S2 |
---|---|
Molecular Weight |
244.7 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClO2S2/c10-8-4-3-6(14-8)5-1-2-7(13-5)9(11)12/h1-4H,(H,11,12) |
InChI Key |
OHEOLKHLDJYUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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